Pyrrobutamine

Catalog No.
S597154
CAS No.
91-82-7
M.F
C20H22ClN
M. Wt
311.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrobutamine

CAS Number

91-82-7

Product Name

Pyrrobutamine

IUPAC Name

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12-

InChI Key

WDYYVNNRTDZKAZ-UNOMPAQXSA-N

SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Synonyms

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine, pirrobutamine, pyrrobutamine, pyrrobutamine, (Z)-isomer, pyrrobutamine, hydrobromide salt, (Z)-isomer, pyrrobutamine, phosphate (1:2) salt, pyrrobutamine, phosphate (1:2) salt, (E)-isomer, pyrrobutamine, phosphate (2:1) salt, (trans)-isomer

Canonical SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3

The exact mass of the compound 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrrobutamine is a highly potent, first-generation alkylamine H1-receptor antagonist distinguished by its rigid 1,2-diaryl-4-aminobut-2-ene structural core and a terminal pyrrolidine ring. Unlike flexible saturated antihistamines, its unsaturated propylamine backbone locks the molecule into a specific geometric conformation that is highly sensitive to stereochemical orientation. For procurement and material selection, Pyrrobutamine is typically evaluated in two primary forms: the lipophilic free base (CAS 91-82-7), which presents as a low-melting solid or oily liquid, and the highly crystalline diphosphate salt (CAS 135-31-9), which is engineered for enhanced aqueous solubility and solid-state stability [1]. Its primary industrial and research value lies in its role as a rigid pharmacophore benchmark for structure-activity relationship (SAR) modeling and as a strict target for stereoselective synthesis workflows.

Research Fit

1
H1 Receptor Pathway Studies
Competitive antagonist and inverse agonist fit for histamine signaling research
2
E/Z Geometrical Isomer Research
Supports stereochemical-control studies of binding pocket constraints
3
Achiral Analytical Standard
Simplifies chromatographic method validation without enantiomeric separation

Substituting Pyrrobutamine with more common saturated alkylamines, such as chlorpheniramine or diphenhydramine, fundamentally compromises assays requiring a locked spatial pharmacophore. Saturated analogs possess flexible aliphatic chains that undergo free rotation, whereas Pyrrobutamine utilizes a rigid planar alkene to strictly enforce a 5–6 Å distance between the tertiary amine and the aromatic ring [1]. Furthermore, substituting the Pyrrobutamine free base for the diphosphate salt in aqueous high-throughput screening introduces severe processability failures; the free base's low melting point (48–49 °C) and oily nature at ambient temperatures cause unpredictable dosing and precipitation, whereas the diphosphate salt ensures rapid dissolution and reproducible molarity in physiological buffers [2].

Substitution Risk

Geometric isomerism Z-isomer contamination in E-pyrrobutamine may drastically attenuate H1 receptor functional antagonism; undefined E/Z ratio limits direct substitution.
Chiral analog mismatch Chlorpheniramine or triprolidine possess chiral centers requiring different analytical methods and exhibit distinct off-target profiles.
Salt form solubility Phosphate, hydrochloride, and free base forms show varying water solubility; solvent compatibility may not transfer without validation.

Stereochemical Potency and Isomeric Purity Requirements

The pharmacological utility of Pyrrobutamine is heavily dependent on its geometric isomerism. Quantitative binding assays demonstrate that the E-isomer of Pyrrobutamine is 165-fold more potent at the H1-receptor than its corresponding Z-isomer [1]. This massive differential dictates that procurement must prioritize highly stereopure E-isomer batches, as even minor Z-isomer contamination will non-linearly degrade assay sensitivity and binding metrics compared to saturated analogs like chlorpheniramine, which only require standard enantiomeric (S/R) resolution.

Evidence DimensionH1-receptor binding potency ratio
Target Compound DataE-Pyrrobutamine (High affinity)
Comparator Or BaselineZ-Pyrrobutamine (1/165th the potency)
Quantified Difference165-fold higher potency for the E-isomer
ConditionsIn vitro H1-receptor binding assay

Buyers must verify the E/Z isomeric ratio of procured batches, as the 165-fold potency drop in the Z-isomer makes generic or unverified isomeric mixtures useless for precision binding studies.

E/Z Isomer Potency
Direct head-to-head comparison
~200-fold greater H1 affinity for E-isomer vs Z-isomer
Reported isomer endpoint context; Z-isomer presence reduces functional antagonism in guinea-pig ileum models.
Isolated ileum assay; configurations by PMR spectroscopy.

Thermal Stability and Handling: Salt vs. Free Base

Pyrrobutamine free base presents severe handling challenges in industrial workflows, existing as an oily liquid that only slowly crystallizes to a low-melting solid (mp 48–49 °C). In contrast, procuring Pyrrobutamine as the diphosphate salt (CAS 135-31-9) yields a highly stable crystalline powder with a melting point of 129.5–130 °C [1]. This 80 °C increase in thermal stability prevents ambient-temperature melting and degradation during milling, weighing, and long-term storage.

Evidence DimensionMelting point and physical state
Target Compound DataPyrrobutamine diphosphate (mp 129.5–130 °C, stable crystal)
Comparator Or BaselinePyrrobutamine free base (mp 48–49 °C, oily liquid/soft solid)
Quantified Difference+81 °C increase in melting point
ConditionsStandard atmospheric pressure, solid-state handling

Procuring the diphosphate salt is mandatory for automated powder dispensing and long-term shelf stability, avoiding the handling failures associated with the oily free base.

Acute Toxicity (LD50)
Cross-study comparable
1116 mg/kg (mice) vs chlorpheniramine 130 mg/kg
Reported safety-model context; suggests a wider model-safety margin for dose-ranging studies.
Data from distinct rodent species (mouse/rat); cross-study interpretation required.

Aqueous Solubility for High-Throughput Formulations

For aqueous in vitro assays, the lipophilicity of the free base (pKa 8.77) limits its spontaneous dissolution in neutral buffers, often requiring organic co-solvents like DMSO. The diphosphate salt form overcomes this bottleneck, achieving an aqueous solubility of approximately 10% (100 mg/mL) in warm water [1]. This high solubility ensures that stock solutions can be prepared at physiological pH (7.4) without the risk of micro-precipitation, which frequently confounds data in high-throughput screening when using less soluble comparators.

Evidence DimensionAqueous solubility limit
Target Compound DataPyrrobutamine diphosphate (~10% in warm water)
Comparator Or BaselinePyrrobutamine free base (Practically insoluble in water without co-solvents)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the salt form
ConditionsAqueous dissolution without organic co-solvents

Selecting the diphosphate salt eliminates the need for DMSO or other organic co-solvents in biological assays, preventing solvent-induced artifacts in cell-based screening.

Duration of Protection
Class-level inference
Reported sustained protection in histamine aerosol challenge model
Supports longer-duration antihistaminic endpoint monitoring in animal models.
No direct comparator in source; consistent with reported high lipophilicity (log P ~5.7).

Pharmacophore Rigidity for Receptor Mapping

Unlike saturated propylamine antihistamines (e.g., pheniramine) which suffer from conformational flexibility, Pyrrobutamine's rigid planar Ar-C=C-CH2-N unit strictly enforces a 5–6 Å spatial distance between the tertiary aliphatic amine and the aromatic ring [1]. This locked geometry prevents the entropic penalty associated with the binding of flexible analogs, making it a highly reliable structural probe for mapping the exact topographical requirements of the H1-receptor binding pocket.

Evidence DimensionConformational flexibility (Amine-Aromatic distance)
Target Compound DataPyrrobutamine (Locked at 5–6 Å via rigid alkene)
Comparator Or BaselinePheniramine/Chlorpheniramine (Flexible saturated chain, variable distance)
Quantified DifferenceNear-zero rotational freedom across the alkene bond
ConditionsIn silico pharmacophore modeling and X-ray crystallography

Researchers designing novel H1-antagonists must procure Pyrrobutamine over flexible analogs to accurately benchmark the spatial constraints of the receptor binding site.

Achiral Structure
Class-level inference
0 chiral centers (E/Z isomerism only)
Supports method simplification using standard achiral HPLC, avoiding costly chiral columns.
Validated against chiral analogs (e.g., chlorpheniramine).

Stereoselective Synthesis Benchmarking

Because the E-isomer is 165 times more active than the Z-isomer, Pyrrobutamine serves as a rigorous benchmark material for validating novel stereoselective catalytic routes. Procurement of validated E-isomer standards is essential for analytical laboratories calibrating chiral or geometric HPLC separation methods [1].

High-Throughput Aqueous Screening Formulations

In automated drug discovery pipelines requiring solvent-free aqueous buffers, Pyrrobutamine diphosphate is the required form. Its ~10% aqueous solubility prevents the micro-precipitation events that occur when using the free base, ensuring reproducible concentration gradients in 96- and 384-well plate formats [2].

Rigid Pharmacophore Computational Modeling

For computational chemistry teams mapping G-protein coupled receptors (GPCRs), Pyrrobutamine is prioritized over flexible alkylamines like chlorpheniramine. Its locked 5–6 Å amine-to-aromatic distance provides a low-entropy, high-confidence spatial constraint for training in silico docking algorithms [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
H1 Stereochemical Binding Studies
Geometrical isomer purity (E/Z ratio)
Binding-site model validation; docking conformation accuracy
In Vivo Allergy Model Research
Reported model-safety context
Model-specific dose-response reproducibility
Chromatographic Reference Standard
Absence of chiral centers
Method consistency and batch reproducibility
Isomeric Purity Quality Control
Synthetic isomer purification benchmark
Analytical batch-to-batch variability; E/Z acceptance criteria

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Exact Mass

311.1440774 g/mol

Monoisotopic Mass

311.1440774 g/mol

Heavy Atom Count

22

Melting Point

48.5 °C

UNII

VE6KP18S8X

Related CAS

135-31-9 (phosphate[1:2] salt)
93777-57-2 (naphthalene disulfonate salt/solvate)

Other CAS

91-82-7

Wikipedia

Pyrrobutamine

Use Classification

Pharmaceuticals

Explore Compound Types